molecular formula C15H9ClN2O3S B2524363 4-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoic acid CAS No. 361149-98-6

4-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoic acid

Cat. No.: B2524363
CAS No.: 361149-98-6
M. Wt: 332.76
InChI Key: KHSUQSCXZILKNT-UHFFFAOYSA-N
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Description

4-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoic acid is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Properties

IUPAC Name

4-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O3S/c16-9-3-6-11-12(7-9)17-15(22)18(13(11)19)10-4-1-8(2-5-10)14(20)21/h1-7H,(H,17,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSUQSCXZILKNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N2C(=O)C3=C(C=C(C=C3)Cl)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoic acid typically involves the reaction of 7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline with benzoic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

4-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoic acid
  • 7-chloro-4-oxo-2-phenylquinazoline-3(4H-yl) substituted urea derivatives

Uniqueness

4-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoic acid is unique due to its specific structural features, such as the presence of the chloro group and the benzoic acid moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

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